molecular formula C13H8BrN3O B5729139 4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5729139
M. Wt: 302.13 g/mol
InChI Key: UOAREXJHZIETOH-UHFFFAOYSA-N
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Description

Research on 1,3,4-oxadiazole derivatives, including those with bromophenyl and pyridine groups, focuses on exploring their potential in various applications due to their intriguing chemical and physical properties. These compounds are noted for their involvement in forming complex structures and demonstrating significant biological activities, which makes them of interest in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves cyclization reactions and interactions with other compounds to form complex structures. For example, Hou et al. (2008) synthesized a complex by linking molecules through hydrogen bonds and weak intramolecular π–π interactions, forming a supramolecular tape (Hou et al., 2008).

Molecular Structure Analysis

The molecular structure of these derivatives is characterized by various forms of intramolecular interactions, such as hydrogen bonding and π–π stacking, which contribute to their stability and properties. The analysis by Quiroga et al. (2010) on similar compounds highlights the importance of these interactions in defining the molecular aggregation and the formation of complex structural motifs (Quiroga et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 1,3,4-oxadiazole derivatives includes their ability to form various complexes and derivatives through reactions with metals and other organic compounds. Bharti et al. (2013) described the synthesis of new mixed ligand complexes, showcasing the versatile chemical behavior of oxadiazole derivatives (Bharti et al., 2013).

Physical Properties Analysis

The physical properties, such as crystallinity and stability, of 1,3,4-oxadiazole derivatives are closely related to their molecular structure. The study by Shen et al. (2018) on a related compound emphasizes the role of molecular interactions in determining the crystal structure and physical stability of these compounds (Shen et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and the ability to engage in various chemical reactions, are highlighted in the synthesis and study of these derivatives. The work by Vinayak et al. (2017) on amine derivatives of an oxadiazole compound illustrates the potential of these derivatives in generating novel compounds with significant activities (Vinayak et al., 2017).

properties

IUPAC Name

5-(2-bromophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-11-4-2-1-3-10(11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAREXJHZIETOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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